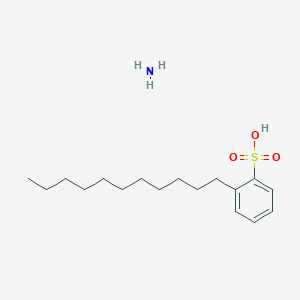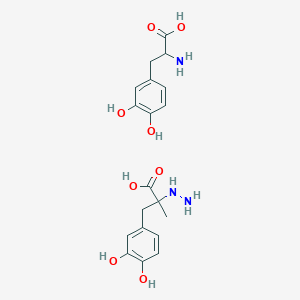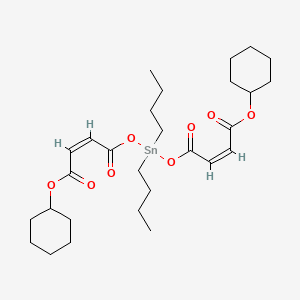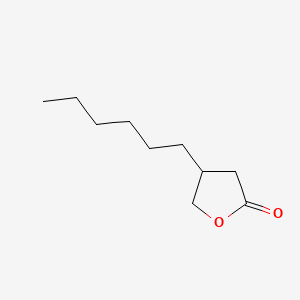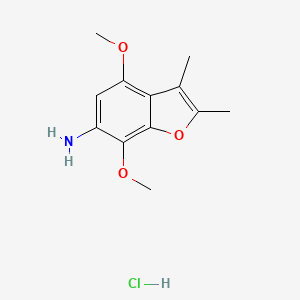
Diammonium tetradecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium tetradecyl phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of two ammonium ions and a tetradecyl phosphate ion. This compound is known for its applications in various fields, including agriculture, industry, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diammonium tetradecyl phosphate can be synthesized through the reaction of tetradecyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tetradecyl alcohol and phosphoric acid are mixed under specific conditions. The mixture is then neutralized with ammonia to produce the final compound. The process may also involve purification steps to remove any impurities and ensure the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: Diammonium tetradecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.
Aplicaciones Científicas De Investigación
Diammonium tetradecyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of fertilizers, fire retardants, and other industrial products.
Mecanismo De Acción
The mechanism of action of diammonium tetradecyl phosphate involves its interaction with specific molecular targets and pathways. For example, it can stimulate the transcription of certain enzymes, leading to increased production of specific metabolites . The compound’s effects are mediated through its interaction with cellular components, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Diammonium tetradecyl phosphate can be compared with other similar compounds, such as:
Diammonium hydrogen phosphate: This compound has similar chemical properties but differs in its applications and reactivity.
Monoammonium phosphate: Another related compound with distinct uses, particularly in fertilizers.
Triammonium phosphate: This compound has three ammonium ions and is used in different industrial applications.
Uniqueness: this compound is unique due to its specific structure and the presence of the tetradecyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propiedades
| 65104-55-4 | |
Fórmula molecular |
C14H31O4P.2H3N C14H37N2O4P |
Peso molecular |
328.43 g/mol |
Nombre IUPAC |
azane;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);2*1H3 |
Clave InChI |
WPAXGYKRBMROIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOP(=O)(O)O.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


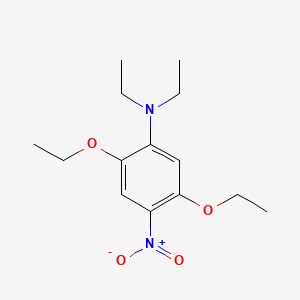

![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
